molecular formula C17H19NO3 B11844562 N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide

N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide

Cat. No.: B11844562
M. Wt: 285.34 g/mol
InChI Key: VFDBBCYKOKWFKG-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a tert-butyl group, a naphthalene ring with a formyl substituent, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 1-formylnaphthalene, is prepared through formylation of naphthalene using reagents such as formic acid and acetic anhydride.

    Introduction of the tert-Butyl Group: tert-Butylamine is reacted with the naphthalene derivative under controlled conditions to form the tert-butyl-substituted intermediate.

    Acetamide Formation: The intermediate is then reacted with acetic anhydride to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-(tert-Butyl)-2-((1-carboxynaphthalen-2-yl)oxy)acetamide.

    Reduction: N-(tert-Butyl)-2-((1-hydroxynaphthalen-2-yl)oxy)acetamide.

    Substitution: Various N-(tert-Butyl)-2-((1-substituted-naphthalen-2-yl)oxy)acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butyl)-2-((1-hydroxynaphthalen-2-yl)oxy)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.

    N-(tert-Butyl)-2-((1-carboxynaphthalen-2-yl)oxy)acetamide: Similar structure but with a carboxyl group instead of a formyl group.

    N-(tert-Butyl)-2-((1-methylnaphthalen-2-yl)oxy)acetamide: Similar structure but with a methyl group instead of a formyl group.

Uniqueness

N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide is unique due to the presence of the formyl group, which can undergo specific chemical reactions and interactions that other similar compounds cannot. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-tert-butyl-2-(1-formylnaphthalen-2-yl)oxyacetamide

InChI

InChI=1S/C17H19NO3/c1-17(2,3)18-16(20)11-21-15-9-8-12-6-4-5-7-13(12)14(15)10-19/h4-10H,11H2,1-3H3,(H,18,20)

InChI Key

VFDBBCYKOKWFKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C2=CC=CC=C2C=C1)C=O

Origin of Product

United States

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